molecular formula C8H18O B156913 2,3,4-Trimethyl-3-pentanol CAS No. 3054-92-0

2,3,4-Trimethyl-3-pentanol

Cat. No. B156913
CAS RN: 3054-92-0
M. Wt: 130.23 g/mol
InChI Key: PLSMHHUFDLYURK-UHFFFAOYSA-N
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Description

2,3,4-Trimethyl-3-pentanol is a molecule that belongs to the class of organic compounds known as alcohols. Alcohols are characterized by the presence of one or more hydroxyl (-OH) groups attached to a carbon atom. In the case of 2,3,4-Trimethyl-3-pentanol, the structure would suggest that it is a pentanol derivative with three methyl groups at the 2nd, 3rd, and 4th positions of the carbon chain.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of precursor compounds. For example, the synthesis of diastereomers related to the chlorosulfolipid family, such as 3,4-dichloro-2-pentanol, involves anti-dichlorination of allylic alcohols and subsequent characterization by X-ray crystallography . Although this does not directly describe the synthesis of 2,3,4-Trimethyl-3-pentanol, it provides insight into the types of reactions and analytical techniques that could be relevant for synthesizing and characterizing similar molecules.

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using techniques such as X-ray diffraction analysis and NMR spectroscopy. For instance, the structure and tautomeric characteristics of related compounds have been studied using these methods . These studies often reveal details such as hydrogen bond lengths and the presence of intramolecular hydrogen bonds, which are crucial for understanding the stability and reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of a molecule like 2,3,4-Trimethyl-3-pentanol can be inferred from studies on similar compounds. For example, the reactivity of hydrazone structures and their tautomeric forms has been investigated, showing that certain forms are more stabilized and display high reactivity . Additionally, the vibrational analysis of trimethylalkanes provides insights into the conformational preferences and possible reactions these molecules might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic molecules can be determined through experimental and computational methods. Vibrational spectral analysis using Raman and infrared spectroscopy, as well as quantum chemical calculations, can provide information on the vibrational frequencies, molecular structure, and electronic properties of molecules like 2,2,4-Trimethyl Pentane . Furthermore, the strength of hydrogen bonds and their influence on molecular properties can be assessed through vibrational and NMR spectroscopy, as well as theoretical calculations .

Scientific Research Applications

Thermophysical Property Analysis

  • Application Summary : 2,3,4-Trimethyl-3-pentanol is used in the evaluation of thermophysical property data . This includes properties such as boiling temperature, critical temperature and pressure, density, heat capacity at constant pressure, enthalpy, entropy, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
  • Methods and Procedures : The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
  • Results and Outcomes : The data provides a comprehensive understanding of the thermophysical properties of 2,3,4-Trimethyl-3-pentanol, which can be useful in various scientific and industrial applications .

Dehydration Reactions

  • Application Summary : 2,3,4-Trimethyl-3-pentanol is used in dehydration reactions to predict product ratios .
  • Methods and Procedures : The dehydration of 2,3,4-Trimethyl-3-pentanol with acid gives a complex mixture of alkenes .
  • Results and Outcomes : The product ratios were found to be: 2,3,4-trimethyl-1-pentene (29%), 2,4,4-trimethyl-1-pentene (24%), 3,3,4-trimethyl-1-pentene (2%), 2,4,4-trimethyl-2-pentene (24%), 2,3,4-trimethyl-2-pentene (18%), and 2-isopropyl-3-methyl-1-butene (3%) .

Pyrolysis of Acetic Ester

  • Application Summary : The acetic ester of 2,3,4-Trimethyl-3-pentanol undergoes pyrolysis .
  • Methods and Procedures : The acetic ester of 2,3,4-Trimethyl-3-pentanol is subjected to pyrolysis at temperatures of 430-450°C .
  • Results and Outcomes : The pyrolysis results in isomerization, forming not only 3,3,4-trimethyl-1-pentene but also a significant amount of 2,3,4-trimethyl-1-pentene .

Catalytic Hydrogenation

  • Application Summary : 2,3,4-Trimethyl-3-pentanol undergoes catalytic hydrogenation .
  • Methods and Procedures : Under conditions of catalytic hydrogenation at 280-290°C and 100-120 atm, 2,3,4-Trimethyl-3-pentanol yields a mixture of 2,3,3- and 2,3,4-trimethylpentanes .
  • Results and Outcomes : The formation of this mixture of isomers is due to the isomerization of the initial reaction product, 3,3,4-trimethyl-1-pentene .

Flavoring Agent

  • Application Summary : 2,3,4-Trimethyl-3-pentanol is used as a flavoring agent .
  • Methods and Procedures : The compound is added to food products to enhance or modify their flavor .
  • Results and Outcomes : The use of 2,3,4-Trimethyl-3-pentanol as a flavoring agent contributes to the overall sensory experience of the food product .

Natural Product Isolation

  • Application Summary : 2,3,4-Trimethyl-3-pentanol has been identified in the leaves and bark extracts of Barringtonia acutangula .
  • Methods and Procedures : The compound is isolated from the plant material using various extraction and purification techniques .
  • Results and Outcomes : The presence of 2,3,4-Trimethyl-3-pentanol in Barringtonia acutangula contributes to the chemical diversity of this plant species .

Solvent

  • Application Summary : 2,3,4-Trimethyl-3-pentanol can be used as a solvent in various industrial processes .
  • Methods and Procedures : The compound is used to dissolve other substances during the manufacturing process .
  • Results and Outcomes : The use of 2,3,4-Trimethyl-3-pentanol as a solvent can improve the efficiency of industrial processes .

Intermediate in Organic Synthesis

  • Application Summary : 2,3,4-Trimethyl-3-pentanol serves as an intermediate in organic synthesis .
  • Methods and Procedures : The compound is used in the synthesis of various organic compounds .
  • Results and Outcomes : The use of 2,3,4-Trimethyl-3-pentanol as an intermediate contributes to the diversity of organic compounds that can be synthesized .

Safety And Hazards

When handling 2,3,4-Trimethyl-3-pentanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It is also advised to use only outdoors or in a well-ventilated area, and to keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2,3,4-trimethylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-6(2)8(5,9)7(3)4/h6-7,9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSMHHUFDLYURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184621
Record name 2,3,4-Trimethyl-3-pentanol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light brown or yellow liquid; [Alfa Aesar MSDS], Clear liquid; Fruity aroma
Record name 2,3,4-Trimethyl-3-pentanol
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Record name 2,3,4-Trimethyl-3-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1632/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

78.00 °C. @ 46.00 mm Hg
Record name 2,3,4-Trimethyl-3-pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036166
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in heptane; insoluble in water, Soluble (in ethanol)
Record name 2,3,4-Trimethyl-3-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1632/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.846-0.850
Record name 2,3,4-Trimethyl-3-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1632/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,3,4-Trimethyl-3-pentanol

CAS RN

3054-92-0
Record name 2,3,4-Trimethyl-3-pentanol
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Record name 2,3,4-Trimethyl-3-pentanol
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Record name 2,3,4-Trimethyl-3-pentanol
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Record name 2,3,4-trimethylpentan-3-ol
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Record name 2,3,4-TRIMETHYL-3-PENTANOL
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Record name 2,3,4-Trimethyl-3-pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036166
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
HC Brown, RS Fletcher - Journal of the American Chemical …, 1951 - ACS Publications
VII aliphatic hydrocarbons does not lead to rearrangement of the carbon skeleton. 5 Therefore the chlorination of 2, 3, 4-trimethylpentane should yield the same two tertiary chlorides, 3-…
Number of citations: 14 pubs.acs.org
G Brink, C Campbell, L Glasser - The Journal of Physical …, 1976 - ACS Publications
The permittivities at 2 MHz and 25 C for 2, 3, 4-trimethyl-3-pentanol in cyclohexane, carbon tetrachloride, and benzene solutions have been measured over the entire alcohol …
Number of citations: 21 pubs.acs.org
HC Brown, RB Kornblum - Journal of the American Chemical …, 1954 - ACS Publications
Treatment of 2, 2, 3-trimethyl-3-pentanol with hydrogen chloride at 0 leads to the formation of 3-chloro-2, 2, 3-trimethyl-pentane. Similarly, 2, 3, 3-trimethyl-2-pentanol yields the …
Number of citations: 12 pubs.acs.org
CT Olson, DW Hobson, OY Kyung, MP Serve - Toxicology letters, 1987 - Elsevier
The urinary metabolites of the potent nephrotoxic hydrocarbon 2,3,4-trimethylpentane (2,3,4-TMP) given Fischer-344 male rats by gavage included 1-hydroxy-2,3,4-trimethylpentane, 2,3…
Number of citations: 9 www.sciencedirect.com
CW Nebel - 1965 - search.proquest.com
REARRANGEMENTS OF 3,4,4-TRIMETHYL-2-PENTYL DERIVATIVES REARRANGEMENTS OF 3,4,4-TRIMETHYL-2-PENTYL DERIVATIVES Full Text 66-5564 NEBEL, Carl Walter, …
Number of citations: 0 search.proquest.com
TD Rounsefell, CU Pittman Jr - Journal of Macromolecular Science …, 1979 - Taylor & Francis
The hindered monomer, 2,3,4-trimethyl-3-pentyl methacrylate (I), was synthesized for penultimate effect studies. Since it readily homopoiymerized (km 111 ≠ 0) and readily …
Number of citations: 14 www.tandfonline.com
L Markovec, S Landa - Collection of Czechoslovak Chemical …, 1966 - cccc.uochb.cas.cz
Auf Grund der Zusammensetzung der Olefingemische aus der Pyrolyse der Palmitate und Benzoate der drei tertiaren Methylheptanole, 2, 2, 3-Trimethyl-3-pentanol, 2, 3, 4-Trimethyl-3-…
Number of citations: 0 cccc.uochb.cas.cz
WC Luo, JL Lay, JS Chen - 2002 - degruyter.com
The self-association (dimerization) due to hydrogen bonding for some alcohols with bulky side chains was investigated by nuclear magnetic resonance spectroscopy. The systems …
Number of citations: 14 www.degruyter.com
AW Friederang, DS Tarbell, S Ebine - The Journal of Organic …, 1969 - ACS Publications
Highly branched carbonic-carboxylic anhydrides (1) have been prepared from 2, 4-dimethyl-3-pentanol and 2, 3, 4-trimethyl-3-pentanol. Both give p-nitrobenzanilide with aniline. …
Number of citations: 7 pubs.acs.org
A Álvarez, A Gutiérrez, C Ramírez, F Cuenca… - Biocatalysis and …, 2022 - Elsevier
The use of microorganisms to produce aroma molecules is growing in the flavor and fragrance industries due to the increased market for natural products. In this study, the effect of the …
Number of citations: 6 www.sciencedirect.com

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